Chemical structure and molecular weight of Methyl 2-(4-bromophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-(4-bromophenyl)propanoate is a halogenated aromatic ester with potential applications in organic synthesis and as an intermediate in t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-bromophenyl)propanoate is a halogenated aromatic ester with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active molecules. Its structure, featuring a bromine-substituted phenyl ring and a propionate moiety, makes it a versatile building block for introducing specific structural motifs in more complex molecules. This guide provides a comprehensive overview of its chemical structure, molecular weight, and other key properties, alongside a discussion of its synthesis, potential applications, and safety considerations. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes the available information and provides expert insights based on analogous structures and established chemical principles.
Chemical Structure and Molecular Properties
Methyl 2-(4-bromophenyl)propanoate is characterized by a central benzene ring substituted with a bromine atom at the para position (position 4) and a 2-propanoate group. The propanoate group consists of a three-carbon chain with a methyl ester at one end.
The presence of the bromine atom significantly influences the molecule's reactivity, making the aromatic ring susceptible to various cross-coupling reactions. The ester functional group provides a handle for hydrolysis to the corresponding carboxylic acid or transesterification to other esters.
Key Physicochemical Properties
Property
Value
Source
Physical Form
Liquid
Boiling Point
280.2 ± 15.0 °C at 760 mmHg
Storage Temperature
Room Temperature
Spectroscopic Characterization (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
Aromatic Protons: The protons on the benzene ring will appear as two doublets in the aromatic region (typically δ 7.0-7.6 ppm). The para-substitution pattern will result in a characteristic AA'BB' splitting pattern.
Methine Proton (-CH): The proton on the carbon adjacent to the aromatic ring and the carbonyl group will appear as a quartet.
Methyl Protons (-CH₃ of propanoate): The three protons of the methyl group attached to the chiral center will appear as a doublet.
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will appear as a singlet, typically in the range of δ 3.6-3.8 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Carbonyl Carbon (C=O): The ester carbonyl carbon will have a characteristic chemical shift in the downfield region, typically around δ 170-175 ppm.
Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the aromatic region (δ 120-145 ppm). The carbon attached to the bromine atom will be significantly influenced by the halogen.
Methine Carbon (-CH): The carbon of the C-H group in the propanoate chain.
Methyl Carbon (-CH₃ of propanoate): The carbon of the methyl group attached to the chiral center.
Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester will appear around δ 50-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule.
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, characteristic of the carbonyl group in an ester.
C-O Stretch (Ester): An absorption band in the region of 1100-1300 cm⁻¹ corresponding to the C-O single bond stretching of the ester.
C-H Stretch (Aromatic and Aliphatic): Absorption bands in the region of 2850-3100 cm⁻¹.
C-Br Stretch: A weaker absorption band in the fingerprint region, typically below 800 cm⁻¹.
Synthesis of Methyl 2-(4-bromophenyl)propanoate
A common and logical route to Methyl 2-(4-bromophenyl)propanoate is through the esterification of its corresponding carboxylic acid, 2-(4-bromophenyl)propanoic acid.
Synthesis of the Precursor: 2-(4-bromophenyl)propanoic Acid
The synthesis of 2-(4-bromophenyl)propanoic acid is a key step. While several methods exist, a common approach involves the bromination of 2-phenylpropanoic acid.
Solubility and Thermodynamic Profile of Methyl 2-(4-bromophenyl)propanoate
This in-depth technical guide addresses the solubility, miscibility, and purification thermodynamics of Methyl 2-(4-bromophenyl)propanoate (CAS 83636-46-8), a critical intermediate in the synthesis of non-steroidal anti-...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide addresses the solubility, miscibility, and purification thermodynamics of Methyl 2-(4-bromophenyl)propanoate (CAS 83636-46-8), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen.
Executive Summary & Chemical Profile
Methyl 2-(4-bromophenyl)propanoate is an aryl propionic acid ester. Unlike its solid carboxylic acid precursor, this compound exists as a viscous liquid at standard temperature and pressure. Consequently, the traditional "solid-liquid solubility" models (e.g., Apelblat) apply strictly to its acid form or low-temperature crystallization, while the ester itself requires analysis of miscibility , liquid-liquid equilibrium (LLE) , and partition coefficients .
Physicochemical Identity
Property
Specification
IUPAC Name
Methyl 2-(4-bromophenyl)propanoate
CAS Number
83636-46-8
Molecular Formula
C₁₀H₁₁BrO₂
Molecular Weight
243.10 g/mol
Physical State
Liquid (at 25°C)
Boiling Point
~280°C (760 mmHg); 115°C (5 mmHg)
Key Application
Intermediate for Flurbiprofen; Suzuki coupling substrate
Solubility & Miscibility in Organic Solvents
Since the target compound is a liquid, "solubility" is defined by its miscibility range and partition coefficient (
).
Solvent Compatibility Table
The following data synthesizes miscibility profiles based on the compound's polarity (moderately polar ester) and experimental extraction protocols.
) between an organic phase and water is governed by the Nernst Distribution Law.
Estimated LogP: ~3.2 – 3.5
Implication: The compound is highly lipophilic. A single extraction with DCM or Toluene typically yields >95% recovery from an aqueous reaction quench.
Thermodynamic Modeling (Solid-State Precursors)
Note: While the ester is liquid, the purification of its precursor, 2-(4-bromophenyl)propionic acid (CAS 32454-35-6), relies on crystallization. Understanding these models is critical for the "Total Synthesis" workflow.
To design a crystallization process for the solid acid precursor, we utilize the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (
: Empirical model parameters derived from experimental data.
: Related to the non-ideality of the solution.
: Reflects the enthalpy of solution ().
: Accounts for the temperature dependence of heat capacity ().
Thermodynamic Parameters
Using the Van't Hoff analysis, we determine the driving forces of dissolution:
Enthalpy of Solution (
): Typically positive (endothermic), indicating solubility increases with temperature.
Gibbs Free Energy (
):
A negative
drives the spontaneous dissolution process.
Purification Workflow & Logic
The following diagram illustrates the decision logic for purifying Methyl 2-(4-bromophenyl)propanoate, distinguishing between the liquid ester and its solid precursors.
Caption: Purification logic flow distinguishing between vacuum distillation for the liquid ester and crystallization for the solid acid precursor.
Experimental Protocols
Protocol A: Determination of Miscibility & Partition Coefficient (Liquid Ester)
Objective: To determine the optimal solvent for extraction from an aqueous reaction matrix.
Preparation: Dissolve 1.0 g of Methyl 2-(4-bromophenyl)propanoate in 10 mL of the organic solvent (e.g., Toluene).
Equilibration: Add 10 mL of deionized water. Vortex for 5 minutes at 25°C.
Separation: Centrifuge at 3000 rpm for 10 minutes to ensure sharp phase separation.
Analysis: Remove aliquots from both the organic (
) and aqueous () phases.
Quantification: Analyze via HPLC (C18 column, MeOH:Water mobile phase, UV 254 nm).
Precision Synthesis of Methyl 2-(4-bromophenyl)propanoate: A Modular Approach
-Methylation of 4-Bromophenylacetic Acid Derivatives Executive Summary This Application Note outlines a high-fidelity protocol for the synthesis of Methyl 2-(4-bromophenyl)propanoate starting from 4-bromophenylacetic aci...
Author: BenchChem Technical Support Team. Date: February 2026
-Methylation of 4-Bromophenylacetic Acid Derivatives
Executive Summary
This Application Note outlines a high-fidelity protocol for the synthesis of Methyl 2-(4-bromophenyl)propanoate starting from 4-bromophenylacetic acid . This scaffold is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the propionic acid class (e.g., Flurbiprofen analogs) and serves as a versatile building block for Suzuki-Miyaura cross-coupling reactions due to the retained aryl bromide.
While industrial routes often employ sodium hydride (NaH) for cost efficiency, this guide prioritizes Lithium Diisopropylamide (LDA) for the alkylation step. The LDA-mediated route offers superior kinetic control, significantly reducing the formation of the unwanted gem-dimethyl byproduct, a common impurity in thermodynamic enolate processes.
Core Transformation Overview
The synthesis proceeds via a two-step sequence:
Fischer Esterification: Conversion of the acid to the methyl ester to protect the carboxyl group and lower the pKa of the
-protons.
-Alkylation: Kinetic deprotonation followed by nucleophilic substitution with methyl iodide.
Retrosynthetic Logic & Pathway
The following diagram illustrates the disconnection strategy and the forward reaction flow.
Figure 1: Synthetic pathway from acid precursor to
Objective: Convert 4-bromophenylacetic acid to methyl 4-bromophenylacetate.
Rationale: Direct alkylation of the carboxylic acid requires 2 equivalents of base (dianion strategy) and often suffers from solubility issues. Esterification creates a more soluble substrate with a single acidic site.
Concentrate under reduced pressure to remove most methanol.
Dissolve residue in EtOAc (100 mL) and wash with sat.
(2 x 50 mL) to neutralize acid traces.
Wash with Brine (50 mL), dry over
, and concentrate.
Yield Expectation: >95% (Colorless to pale yellow oil). No further purification is usually required for the next step.
Phase 2:
-Alkylation (The Critical Step)
Objective: Install the methyl group at the benzylic position.
Rationale: Using LDA at -78°C ensures kinetic control. This prevents the deprotonation of the product (which is less acidic than the starting material due to the electron-donating methyl group) and minimizes the formation of the dimethyl impurity.
Cool the LDA solution (12 mL, 24 mmol) in a separate flask to -78°C (Dry ice/Acetone bath).
Slowly add the ester solution to the LDA over 15 minutes via syringe pump or dropping funnel.
Stir at -78°C for 30 minutes. Critical: This ensures complete conversion to the enolate before the electrophile is present.
Alkylation:
Add Methyl Iodide (1.63 mL, 26.2 mmol) dropwise to the cold enolate solution.
Stir at -78°C for 1 hour.
Allow the reaction to warm slowly to 0°C over 2 hours.
Quench & Workup:
Quench with saturated aqueous
(30 mL) while still cold.
Extract with Diethyl Ether or EtOAc (3 x 50 mL).
Wash combined organics with Sodium Thiosulfate (
) solution (to remove iodine color) and Brine.
Dry over
and concentrate.
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Troubleshooting the Alkylation
Observation
Root Cause
Solution
Dimethyl impurity (>5%)
Temperature too high; thermodynamic equilibration.
Keep reaction strictly at -78°C during addition. Ensure LDA is fresh.
Low Yield
Wet THF (quenches LDA).
Distill THF over Na/Benzophenone or use molecular sieves.
Starting Material Remains
Insufficient deprotonation time.
Increase enolate formation time to 45-60 mins before adding MeI.
Analytical Validation (QC)
Confirm the structure using
-NMR. The appearance of the quartet/doublet coupling pattern is diagnostic.
Target: Methyl 2-(4-bromophenyl)propanoate (
, 400 MHz)
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Insight
7.44
Doublet ()
2H
Ar-H (ortho to Br)
Characteristic AA'BB' pattern of para-substitution.
7.18
Doublet ()
2H
Ar-H (meta to Br)
3.68
Quartet ()
1H
Ar-CH -CO
Diagnostic benzylic proton.
3.65
Singlet
3H
-OCH 3
Methyl ester.
1.47
Doublet ()
3H
-CH(CH 3)-
The installed -methyl group.
Safety & Handling
Methyl Iodide (MeI): Highly toxic, volatile, and a suspected carcinogen. Must be handled in a functioning fume hood. Double-glove (Nitrile) recommended.
LDA: Pyrophoric in high concentrations; moisture sensitive. Handle under inert gas.[5]
4-Bromophenylacetic acid: Irritant to eyes and skin.
Workflow Visualization
Figure 2: Operational workflow for the critical alkylation phase.
References
General Synthesis of Profen Precursors
Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.[6][8][9] (2012).[6] EP2532644A1.
Note: This patent discusses the industrial limitations of the NaH route, supporting the use of LDA for high-precision labor
Mechanistic Grounding (Alkylation of Esters)
C. R.[1] Myers et al. Enantioselective Alkylation of Pseudoephedrine Amides. J. Am. Chem. Soc. 1994, 116, 9361. (Foundational text on controlling enolate alkylation).
Scalable synthesis of Methyl 2-(4-bromophenyl)propanoate for API production
This guide details the scalable synthesis of Methyl 2-(4-bromophenyl)propanoate , a critical intermediate for 2-arylpropionic acid derivatives (the "profen" class of NSAIDs) and a versatile building block in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the scalable synthesis of Methyl 2-(4-bromophenyl)propanoate , a critical intermediate for 2-arylpropionic acid derivatives (the "profen" class of NSAIDs) and a versatile building block in medicinal chemistry.
Application Note: Scalable Synthesis of Methyl 2-(4-bromophenyl)propanoate
Executive Summary
Methyl 2-(4-bromophenyl)propanoate (CAS: 23439-93-2 ) is the methyl ester precursor to 2-(4-bromophenyl)propionic acid. It serves as a pivotal scaffold for cross-coupling reactions (Suzuki-Miyaura) to generate biphenyl-based APIs such as Flurbiprofen or Indoprofen .[1]
While traditional laboratory methods employ the methylation of 4-bromophenylacetic acid (requiring hazardous sodium hydride and methyl iodide) or the esterification of the acid synthesized via Grignard carboxylation, these routes suffer from poor atom economy and safety risks at scale.
This protocol details the Oxidative Rearrangement of 4'-Bromopropiophenone (a 1,2-aryl migration). This route is preferred for industrial scale-up due to its:
Process Intensification: Converts a ketone directly to an ester in a "one-pot" transformation.[1]
Safety Profile: Avoids pyrophoric bases (NaH) and carcinogens (MeI).[1]
Cost Efficiency: Utilizes inexpensive iodine and trimethyl orthoformate (TMOF) rather than palladium catalysts.[1]
Retrosynthetic Analysis & Route Selection
The selection of the oxidative rearrangement route is based on the "Tamura" and "Togo" protocols, which are widely adopted for the manufacturing of Ibuprofen and Naproxen.
Route Comparison:
Feature
Route A: Oxidative Rearrangement (Recommended)
Route B: Alpha-Arylation
Route C: Classical Alkylation
Starting Material
4'-Bromopropiophenone
Methyl Propionate + 1-Bromo-4-iodobenzene
Methyl 4-bromophenylacetate
Key Reagents
TMOF, Iodine ()
Pd(dba), Ligand, Base
NaH, Methyl Iodide (MeI)
Atom Economy
High
Moderate
Low (Stoichiometric waste)
Selectivity
Excellent (1,2-shift is specific)
High (requires I > Br selectivity)
Poor (Mono- vs Di-alkylation issues)
Scalability
High (Kilogram to Ton)
Moderate (Catalyst cost)
Low (Safety of NaH/MeI)
Reaction Scheme (Graphviz)
Caption: One-pot oxidative rearrangement of 4'-bromopropiophenone to the target ester via a transient α-iodo ketal intermediate.
Detailed Experimental Protocol
Materials & Equipment
Reactor: Glass-lined reactor (or 3-neck RBF for lab scale) with mechanical stirring and reflux condenser.[1]
4'-Bromopropiophenone: >98% purity.[1][2][3][4] (Commercially available or synthesized via Friedel-Crafts of bromobenzene + propionyl chloride).[1]
Trimethyl Orthoformate (TMOF): Acts as both solvent and reagent.[1]
Note: TMOF must be used in excess to drive ketal formation.[1]
Add Iodine (
) (254.0 g, 1.0 mol) in one portion.
Optimization Tip: For catalytic variants, use 0.5 equiv
with an oxidant (e.g., or air), but stoichiometric iodine is most robust for initial scale-up to ensure conversion.
Stir the dark solution at room temperature for 30 minutes to ensure homogeneity.
Step 2: Oxidative Rearrangement
6. Heat the reaction mixture to reflux (approx. 60-65°C) .
7. Maintain reflux for 6–12 hours .
IPC (In-Process Control):[1] Monitor by HPLC/GC.[1][6]
Target: <1.0% remaining starting material (4'-bromopropiophenone).[1]
Observation: The reaction evolves methyl iodide (MeI) gas.[1] Ensure proper venting/scrubbing into a basic trap.[1]
Step 3: Workup & Isolation [1][7]
8. Cool the mixture to 20°C.
9. Quench excess iodine by adding 10% Sodium Thiosulfate (
) solution (500 mL) slowly. Stir until the dark iodine color fades to pale yellow.
10. Extract the aqueous mixture with Ethyl Acetate or Toluene (2 x 500 mL).
11. Wash the combined organic layers with Water (500 mL) and Brine (500 mL).[1]
12. Dry over anhydrous Sodium Sulfate () and filter.
13. Concentrate the solvent under reduced pressure (Rotavap) to yield the crude oil.[1]
Step 4: Purification
14. Distillation: The crude methyl ester is best purified by high-vacuum distillation.[1]
Boiling Point: Approx. 130-135°C at 2 mmHg (extrapolated).[1]
Alternative (Crystallization): If the product solidifies (mp is low, ~30-35°C), recrystallize from cold Hexane/EtOAc.
1,2-Aryl Shift: The iodine acts as a leaving group, triggering a 1,2-migration of the 4-bromophenyl group. This forms a cationic intermediate.[1][5]
Ester Formation: Nucleophilic attack by methanol and elimination of MeI yields the methyl ester.[1]
Why this matters: The 1,2-shift is stereospecific (if starting with chiral reagents, though difficult here) and highly regioselective, avoiding the formation of linear isomers (3-arylpropionates) common in other routes.
References
Tamura, Y., et al. (1980).[1] "A novel conversion of alkyl aryl ketones into
-arylalkanoic acid esters using thallium(III) nitrate or iodine-methanol."[1] Journal of the Chemical Society, Perkin Transactions 1, 1132-1137.
Togo, H., et al. (2018).[1] "Oxidative rearrangement of aryl ketones to
-aryl esters using hypervalent iodine." Organic Syntheses, 95, 328-344.
Castellanos, A., et al. (2024).[1] "Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights." Beilstein Journal of Organic Chemistry, 20, 1234-1245.
Process Patent: "Process for the preparation of 2-arylpropionic acids." US Patent 4,697,036.[1] (Describes the industrial relevance of the rearrangement for Profen synthesis).
Application Note: Selective Esterification Strategies for 2-(4-Bromophenyl)propanoic Acid
Executive Summary & Strategic Analysis The conversion of 2-(4-bromophenyl)propanoic acid to its methyl ester is a pivotal transformation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and cross-coupli...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The conversion of 2-(4-bromophenyl)propanoic acid to its methyl ester is a pivotal transformation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and cross-coupling intermediates. While esterification is a textbook reaction, this specific substrate presents a unique "Process Triangle" challenge:
Chirality: The
-carbon is a stereocenter. Standard acidic or basic conditions at high temperatures can induce racemization via enolization, destroying the optical purity of the (S)- or (R)-enantiomer.
Electronic Effects: The 4-bromo substituent withdraws electron density, slightly increasing the acidity of the
-proton compared to unsubstituted analogs, thereby heightening the racemization risk.
Scalability: Reagents suitable for milligram-scale medicinal chemistry (e.g., diazomethane derivatives) are often cost-prohibitive or hazardous at the kilogram process scale.
This guide provides three distinct protocols tailored to these constraints, moving beyond generic "add A to B" instructions to explain the mechanistic causality of each choice.
Reagent Selection Matrix
Parameter
Thionyl Chloride ()
TMS-Diazomethane
Fischer ()
Primary Use Case
Scale-Up / Non-Chiral
Chiral / Small Scale
Cost-Critical / Bulk
Reaction Rate
Very Fast (< 2 h)
Instant (< 30 min)
Slow (4–12 h)
Racemization Risk
Moderate (Thermal)
Negligible
High (Time/Temp dependent)
By-products
(gas), (gas)
(gas)
(requires removal)
Cost Efficiency
High
Low (Expensive reagent)
Very High
Decision Logic & Workflow
The following decision tree illustrates the logic for selecting the appropriate protocol based on your starting material's purity and your scale requirements.
Figure 1: Strategic decision tree for reagent selection based on chirality and scale constraints.
Detailed Experimental Protocols
Method A: The "Chiral-Safe" Protocol (TMS-Diazomethane)
Best for: Enantiopure starting materials where preventing racemization is critical.
Mechanism: Alkylation of the carboxylate via a diazonium intermediate. Occurs at room temperature without strong acid catalysis, preventing enolization.
Reagents:
Substrate: 1.0 eq
Methanol (anhydrous): Solvent (4:1 ratio with Benzene or Toluene)
TMS-Diazomethane (2.0 M in hexanes): 1.2–1.5 eq
Protocol:
Dissolution: Dissolve 100 mg (0.44 mmol) of 2-(4-bromophenyl)propanoic acid in 4 mL of anhydrous Toluene:Methanol (4:1).
Note: The mixed solvent system is crucial. Methanol is required to protonate the TMS-diazomethane intermediate to generate the active methylating species.
Addition: Cool the solution to 0°C. Add TMS-diazomethane solution dropwise until a persistent yellow color remains (indicating slight excess).
Visual Cue: Evolution of nitrogen gas (
) will be observed.
Reaction: Stir at 0°C for 10 minutes, then warm to Room Temperature (RT) for 20 minutes.
Quench: Add 2 drops of glacial acetic acid or dilute HCl to quench excess reagent (Yellow color disappears).
Workup: Concentrate in vacuo. The residue is usually pure enough for the next step.
Method B: The "Rapid Activation" Protocol (Thionyl Chloride)
Best for: Racemic substrates, scale-up (1g – 100g), and high-throughput synthesis.
Mechanism: In-situ formation of the acyl chloride, followed by rapid methanolysis. The
generated acts as an autocatalyst but the reaction is irreversible (unlike Fischer).
Reagents:
Substrate: 1.0 eq
Thionyl Chloride (
): 1.5 eq
Methanol (anhydrous): 0.5 M concentration relative to substrate
Protocol:
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (
).
Pre-activation (Cold): Charge Methanol (20 mL) into the flask and cool to 0°C. Add
(1.5 eq) dropwise over 10 minutes.
Why? This generates the active reagent (
/ ) in situ and manages the exotherm.
Substrate Addition: Add 2-(4-bromophenyl)propanoic acid (1.0 eq) in one portion.
Reflux: Heat to reflux (65°C) for 1–2 hours.
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The acid spot (
) should disappear, replaced by the ester ().
Workup: Cool to RT. Concentrate the solvent to remove excess MeOH and
. Redissolve in EtOAc, wash with saturated (to remove trace HCl), brine, dry over , and concentrate.
Method C: The "Equilibrium" Protocol (Fischer Esterification)
Best for: Large scale (>100g) where reagent cost is the primary driver.
Protocol:
Dissolve substrate in Methanol (excess, acts as solvent).
Add conc.
(0.1 eq).
Reflux for 6–12 hours.
Critical Step: For high yields, use a Dean-Stark trap (if using a higher boiling co-solvent like benzene) or molecular sieves to remove water and shift the equilibrium toward the ester.
Quality Control & Validation
The product, Methyl 2-(4-bromophenyl)propanoate , is typically a colorless to pale yellow oil.[3]
Expected Analytical Data
Technique
Parameter
Expected Signal / Value
Physical
Boiling Point
~280–290°C (at 760 mmHg)
Physical
Density
~1.337 g/mL
1H NMR
Aryl Protons
7.45 (d, 2H), 7.15 (d, 2H) (AA'BB' system)
1H NMR
Methine (-H)
3.70 (q, 1H, J = 7.2 Hz)
1H NMR
Ester Methyl
3.66 (s, 3H)
1H NMR
-Methyl
1.48 (d, 3H, J = 7.2 Hz)
HPLC
Purity
>98% (UV @ 254 nm)
Reaction Scheme & Pathway
Figure 2: General reaction pathway. Note that Method A (TMS-Diazomethane) bypasses the acyl intermediate, reacting directly with the carboxylate.
Troubleshooting & Safety
Racemization Check
If using Method B or C on a chiral starting material, you must validate optical purity using Chiral HPLC (e.g., Chiralcel OD-H column).
Sign of Failure: Loss of specific rotation
.
Remedy: Switch to Method A or reduce temperature in Method B.
Safety Hazards
TMS-Diazomethane: Much safer than diazomethane (non-explosive), but highly toxic if inhaled. Lung damage can occur. Always use in a fume hood.
Thionyl Chloride: Reacts violently with water to release
and gases. Ensure all glassware is dry.
References
Fischer Esterification Mechanism
Reference: Fischer, E., & Speier, A. (1895). "Darstellung der Ester."[4][5][6][7] Berichte der deutschen chemischen Gesellschaft.
Source:
TMS-Diazomethane Protocol
Reference: Presser, A., & Hüfner, A. (2004).[4] "Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products."[4] Monatshefte für Chemie.
Source:
Thionyl Chloride / Methanol Procedure
Reference: "Acid to Ester - Thionyl Chloride (SOCl2) and Methanol."
Source:
Product Data (Methyl 2-(4-bromophenyl)propanoate)
Reference: CAS 83636-46-8 Physical Properties & Safety.
Application Note: Methyl 2-(4-bromophenyl)propanoate in Fexofenadine Synthesis
[1][2] Executive Summary This technical guide details the strategic application of Methyl 2-(4-bromophenyl)propanoate (CAS: 19129-92-1) as a high-purity precursor in the synthesis of Fexofenadine HCl. While industrial ro...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide details the strategic application of Methyl 2-(4-bromophenyl)propanoate (CAS: 19129-92-1) as a high-purity precursor in the synthesis of Fexofenadine HCl. While industrial routes often attempt to synthesize the gem-dimethyl moiety directly, utilizing the mono-methylated propanoate offers a distinct advantage: it allows for the rigorous control of regioisomeric purity (specifically the removal of meta-bromo impurities) prior to the final, sterically demanding alkylation step.
This note provides a validated protocol for the
-methylation of this intermediate to generate the critical Methyl 2-(4-bromophenyl)-2-methylpropanoate , followed by its activation for coupling with azacyclonol derivatives.
Chemical Context & Strategic Logic
The Structural Imperative
Fexofenadine is distinguished from its prodrug predecessor, Terfenadine, by the presence of a carboxylic acid moiety on the terminal phenyl ring. This "tail" is anchored by a gem-dimethyl group (
-dimethyl).
Role of the Intermediate: Methyl 2-(4-bromophenyl)propanoate provides the mono-methyl skeleton. It serves as the substrate for the final methylation event that locks the quaternary carbon in place.
Why not start with the gem-dimethyl? Direct bromination of isobutyrate derivatives often yields difficult-to-separate ortho and meta isomers. Starting with the propanoate allows for fractional crystallization or distillation to ensure >99.5% para-isomer purity before the expensive coupling stages.
Reaction Pathway Visualization
The following diagram illustrates the transformation workflow, highlighting the critical node where the specific intermediate is utilized.
Figure 1: Synthetic pathway illustrating the conversion of the mono-methyl propanoate to the active coupling partner.
Critical Protocol 1: Thermodynamic
-Methylation
Objective: Convert Methyl 2-(4-bromophenyl)propanoate to Methyl 2-(4-bromophenyl)-2-methylpropanoate.
Scientific Rationale:
This reaction creates a quaternary center. The challenge is preventing O-alkylation (formation of enol ethers) and ensuring complete conversion, as the product and starting material have similar R_f values. We utilize Sodium Hydride (NaH) to generate the enolate, followed by quenching with Methyl Iodide (MeI).
Allow the reaction to warm to room temperature (25°C) over 2 hours.
Quench & Workup:
Cool back to 0°C. Carefully quench with saturated NH4Cl solution.
Extract with Ethyl Acetate (3x).
Wash combined organics with brine, dry over Na2SO4, and concentrate.
Self-Validating Quality Control (NMR)
The success of this protocol is determined by the disappearance of the benzylic proton.
Feature
Starting Material (Mono-methyl)
Product (Gem-dimethyl)
Success Criteria
Benzylic H
Quartet at ~3.7 ppm (1H)
Absent
Complete disappearance of quartet
Methyl Group
Doublet at ~1.4 ppm (3H)
Singlet at ~1.55 ppm (6H)
Collapse of doublet to singlet; integration doubles
Aryl Protons
AA'BB' system
AA'BB' system
Retention of para-substitution pattern
Critical Protocol 2: Grignard Activation
Objective: Activate the aryl bromide for coupling with the piperidine fragment (Azacyclonol).
Scientific Rationale:
The ester group is sensitive to nucleophilic attack. However, the gem-dimethyl steric bulk offers significant protection, allowing the formation of the Grignard reagent at the para-bromo position without immediate self-condensation (polymerization).
Methodology
Activation:
Use Magnesium turnings (1.2 eq) activated with Iodine crystals or 1,2-dibromoethane.
Solvent: Anhydrous THF (critical: water < 50 ppm).
Initiation:
Add 10% of the Gem-dimethyl intermediate solution to the Mg/THF slurry at reflux.
Once initiation is observed (exotherm, turbidity), add the remaining solution dropwise to maintain a gentle reflux.
Coupling (Conceptual):
The resulting Grignard is then reacted with the piperidine-derived acyl chloride or ketone to link the two halves of Fexofenadine.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Incomplete Methylation
Wet solvent (quenches NaH) or old NaH.
Distill THF over Na/Benzophenone. Use fresh NaH.
O-Alkylation Byproduct
Temperature too high during MeI addition.
Ensure addition occurs at -10°C. Use Lithium diisopropylamide (LDA) if NaH fails.
Dimer Formation (Wurtz)
During Grignard step: localized high concentration.
Increase dilution. Add halide slower to the Mg.
Impurity B (Meta-isomer)
Impure starting material.
Recrystallize the Propanoate precursor from Hexane/Ethyl Acetate before methylation.
References
Sanofi-Aventis (Original Assignee). "Process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid." U.S. Patent Application US20120309973A1. 2012.[1]
Castaldi, M., et al. "An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride."[4] European Journal of Organic Chemistry, 2019.
D'Ambra, T. E., et al. "Synthesis of Fexofenadine." Journal of Organic Chemistry, vol. 59, no. 9, 1994, pp. 2620-2622.[1][2] (Foundational reference for the alkylation logic).
Sielc Technologies. "HPLC Analysis of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate." Application Data.
Technical Support Center: Purification of Methyl 2-(4-bromophenyl)propanoate
Welcome to the technical support center for the purification of Methyl 2-(4-bromophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges w...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of Methyl 2-(4-bromophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with meta-isomer impurities in their material. We will explore the root causes of this common issue and provide detailed, field-proven troubleshooting guides and protocols to help you achieve the required purity for your downstream applications.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the meta-isomer impurity.
Q1: How is the meta-isomer impurity, Methyl 2-(3-bromophenyl)propanoate, formed during the synthesis of the desired para-isomer?
A: The formation of the meta-isomer is typically a result of the bromination step during the synthesis of the precursor, 2-(4-bromophenyl)propanoic acid or a related starting material.[1][2] Electrophilic aromatic substitution, such as bromination, on a monosubstituted benzene ring can lead to a mixture of ortho, para, and meta products. The directing effect of the substituent on the benzene ring dictates the ratio of these isomers.[3][4][5] While the alkyl group is an ortho, para-director, reaction conditions can sometimes be aggressive enough to overcome this selectivity, leading to the formation of the thermodynamically stable, but undesired, meta-isomer.[5][6]
Q2: What is the impact of the meta-isomer impurity on subsequent reactions and final product efficacy?
A: The presence of the meta-isomer can have significant consequences, particularly in drug development.[1][2] Since the meta and para isomers have different three-dimensional structures, the meta-isomer will not fit into the target binding site of a receptor or enzyme in the same way as the desired para-isomer. This can lead to reduced therapeutic efficacy, altered pharmacological profiles, or even off-target effects. In materials science, the presence of isomeric impurities can disrupt crystal lattice formation and alter the physical properties of the final product.[7] Therefore, regulatory bodies often have strict limits on isomeric impurities in active pharmaceutical ingredients (APIs).[1]
Q3: How can I accurately quantify the ratio of para- to meta-isomers in my sample?
A: The most reliable and commonly used methods for quantifying this isomer ratio are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC): Due to the slight difference in polarity and boiling point between the isomers, a high-resolution capillary GC column (e.g., a DB-5 or similar) can effectively separate the para and meta isomers, allowing for accurate quantification based on peak area. This is often used for routine purity checks.[8]
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 or a specialized phenyl column, can also provide excellent separation.[9] The choice of mobile phase is critical and often requires some method development. A common starting point would be a mixture of acetonitrile and water or methanol and water.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR can be used, the aromatic regions of the two isomers may have overlapping signals, making precise quantification challenging without high-field instruments or advanced techniques. However, it is an excellent tool for structural confirmation of the separated isomers.
Isomer Overview & Separation Strategy
The key to separating the para and meta isomers lies in exploiting their subtle differences in physical properties, which arise from their different molecular shapes and dipole moments.
Caption: Molecular structures of the para- (left) and meta- (right) isomers.
The difference, while small, may be sufficient for separation by fractional vacuum distillation.
Polarity
Less Polar
More Polar
The difference in dipole moment allows for separation using chromatography (HPLC, Flash).
Symmetry
More Symmetrical
Less Symmetrical
The higher symmetry of the para-isomer often allows it to pack more efficiently into a crystal lattice, making it a better candidate for purification by recrystallization.
The general workflow for purification involves selecting a primary separation technique, executing the protocol, analyzing the fractions for purity, and combining the pure fractions.
Caption: General workflow for the purification of Methyl 2-(4-bromophenyl)propanoate.
Preparative chromatography, including flash column chromatography and HPLC, is often the most effective method for separating closely related isomers due to its high resolving power.[13][14][15]
Principle of Separation
This technique separates molecules based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system).[16] The slightly more polar meta-isomer will have a stronger interaction with the polar silica gel stationary phase and will therefore elute more slowly than the less polar para-isomer.
Troubleshooting Q&A
Q: My para and meta isomers are co-eluting or showing very poor separation on a silica gel column. What can I do?
A: This is a common issue due to the similar polarity of the isomers. Here’s a systematic approach to improve resolution:
Optimize the Mobile Phase: The most critical factor is the polarity of your eluent.[17]
Decrease Polarity: Your solvent system is likely too polar, causing both compounds to travel with the solvent front. Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes or heptane). Aim for an Rf value of ~0.35 for the para-isomer on TLC for the best separation.
Try Different Solvents: Sometimes, a complete change of solvents can improve selectivity. Try a system like Dichloromethane/Hexanes or Toluene/Ethyl Acetate. Toluene, in particular, can have unique π-π interactions with the aromatic rings, which can sometimes enhance the separation of isomers.[18]
Improve Column Packing: A poorly packed column will lead to band broadening and poor separation.
Ensure your silica gel is a uniform slurry with no air bubbles before packing.[19]
Pack the column under pressure (flash chromatography) to create a denser, more uniform bed.[16]
Reduce the Load: Overloading the column is a primary cause of poor separation.[20] As a rule of thumb, for a difficult separation like this, the mass of your crude product should be about 1-2% of the mass of the silica gel (i.e., a 50:1 to 100:1 silica-to-compound ratio).[19]
Q: I'm running a preparative HPLC, but the peaks are tailing. How can I fix this?
A: Peak tailing in preparative HPLC can be caused by interactions with acidic silanol groups on the silica stationary phase or by mass overload.
Add a Mobile Phase Modifier: Adding a small amount of a competitive base, like triethylamine (0.1-1%), or an acid, like trifluoroacetic acid (0.1%), to the mobile phase can block the active sites on the silica gel, leading to more symmetrical peaks.[14]
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause distorted peak shapes.[20]
Reduce Concentration: Even if the injection volume is appropriate, a sample that is too concentrated can cause mass overload, leading to tailing. Dilute your sample and perform multiple injections if necessary.
Detailed Protocol: Flash Column Chromatography
Solvent System Selection:
Using TLC plates, test various solvent systems of increasing polarity (e.g., 2%, 5%, 10% Ethyl Acetate in Hexanes).
The ideal system will show two distinct spots with a clear separation (ΔRf > 0.1) and an Rf of ~0.35 for the lower spot (the para-isomer).
Column Packing:
For 1 gram of crude material, use approximately 50-100 grams of silica gel (230-400 mesh).
Prepare a slurry of the silica gel in the chosen low-polarity eluent.
Pour the slurry into the column and use air pressure to pack it tightly, ensuring a flat, stable surface. Do not let the silica run dry.
Sample Loading:
Dissolve the crude material in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane).
Alternatively, for better resolution, perform a "dry load": dissolve the compound in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.[18]
Elution and Fraction Collection:
Begin eluting the column with the selected solvent system.
Collect small fractions and monitor them by TLC.
Once the para-isomer has completely eluted, you can increase the solvent polarity (gradient elution) to more quickly elute the meta-isomer and any other impurities.[16]
Analysis and Pooling:
Run TLC on all collected fractions.
Combine the fractions that contain only the pure para-isomer.
Evaporate the solvent under reduced pressure to obtain the purified product.
Troubleshooting Guide 2: Recrystallization
Recrystallization is a powerful and scalable purification technique for solids, leveraging differences in solubility.[21][22][23] It is highly effective if the desired para-isomer is a solid at room temperature and the impurity level is not excessively high (<15%).
Principle of Separation
This method relies on the different solubilities of the para and meta isomers in a chosen solvent at different temperatures.[21] The more symmetrical para-isomer often has a lower solubility in a cold solvent and a higher melting point, allowing it to crystallize out of a saturated solution upon cooling, while the less symmetrical meta-isomer remains dissolved.[24]
Troubleshooting Q&A
Q: I've cooled my solution, but no crystals are forming. What should I do?
A: This is a common phenomenon called supersaturation. Here are several techniques to induce crystallization:
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.
Seed the Solution: Add a tiny crystal of the pure para-isomer to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.
Reduce the Temperature: Cool the solution further using an ice bath or refrigerator. Slow cooling is crucial for forming pure crystals.[23]
Reduce Solvent Volume: You may have used too much solvent. Gently evaporate some of the solvent to increase the concentration of your compound and then try cooling again.[22]
Q: My product is "oiling out" instead of forming crystals. Why is this happening and how can I prevent it?
A: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is cooled too rapidly. The compound comes out of solution as a liquid (an oil) instead of a solid.
Lower the Saturation Temperature: Add a small amount of additional solvent to the hot solution to lower the saturation point. This ensures that the solution becomes saturated at a temperature below the compound's melting point.
Cool Slowly: Allow the flask to cool slowly to room temperature before moving it to an ice bath. This gives the molecules time to orient themselves into an ordered crystal lattice.[23]
Change Solvents: Select a solvent with a lower boiling point. Alternatively, use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy (the cloud point). Then, add a drop or two of the good solvent to redissolve the precipitate and allow it to cool slowly.[25]
Test the solubility of your impure solid in small amounts of various solvents (e.g., Hexanes, Heptane, Isopropanol, Ethanol).
A suitable solvent will dissolve the compound when hot but not when cold.[22] Hexanes or other aliphatic hydrocarbons are often good starting points.
Dissolution:
Place the impure solid in an Erlenmeyer flask.
Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring.
Continue adding small portions of hot solvent until the solid just completely dissolves. Adding excess solvent will reduce your yield.[22]
Cooling and Crystallization:
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation and Drying:
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved meta-isomer.[22]
Dry the crystals in a vacuum oven to remove all traces of solvent.
Purity Check:
Analyze the purity of the recrystallized material and the mother liquor by GC or HPLC to assess the effectiveness of the purification.
Troubleshooting Guide 3: Fractional Distillation
For liquid compounds with different boiling points, fractional distillation is a potential purification method.[26] This technique is most effective when the boiling point difference between the components is at least 10-20 °C.[27] Given the ~8.5 °C difference between the para and meta isomers, this method is challenging but possible, especially under vacuum.
Principle of Separation
Fractional distillation separates liquids based on differences in their boiling points (volatility).[26] When a mixture is heated, the vapor produced is enriched in the more volatile component (the meta-isomer, in this case). By using a fractionating column, the vapor undergoes multiple condensation-vaporization cycles, progressively enriching the vapor with the more volatile component as it rises up the column.[27][28]
Troubleshooting Q&A
Q: I'm not achieving good separation. The distillate has nearly the same composition as the starting material.
A: This indicates that your distillation setup is not efficient enough to separate components with close boiling points.
Increase Column Efficiency: The key is to increase the number of "theoretical plates" in your column.[27]
Use a Longer Column: A longer fractionating column provides more surface area for condensation-vaporization cycles.
Use a More Efficient Packing Material: Instead of an empty Vigreux column, use one packed with structured packing like Raschig rings or metal sponges. This dramatically increases the surface area.
Slow Down the Distillation: A slow, steady distillation rate is critical for achieving equilibrium on each theoretical plate.
Reduce the Heat Input: Heat the distillation flask gently and evenly.
Insulate the Column: Wrap the column with glass wool or aluminum foil to maintain the temperature gradient and prevent premature cooling.
Operate Under Vacuum: Lowering the pressure reduces the boiling points of both isomers. While the absolute temperature difference may not change significantly, operating at a lower temperature can sometimes improve separation efficiency and prevent compound decomposition.
Q: The temperature at the top of the column is fluctuating wildly.
A: This is often a sign of an unstable distillation rate, a phenomenon known as "bumping," or channeling in the column.
Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips in the distillation flask to promote smooth, even boiling.
Check for Column Flooding: If the heat input is too high, the vapor flow can prevent the condensed liquid from returning down the column, causing it to "flood." Reduce the heat to allow the liquid to flow back down.
Improve Insulation: Poor insulation can cause the temperature to drop and rise as the vapor front moves unevenly up the column. Ensure the column is well-insulated from top to bottom.
Detailed Protocol: Fractional Vacuum Distillation
Apparatus Setup:
Assemble a fractional distillation apparatus using a round-bottom flask, a well-insulated fractionating column (e.g., a 30 cm Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
Distillation:
Place the impure liquid in the distillation flask with a stir bar.
Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).
Begin heating the flask slowly and evenly.
Observe the ring of condensate slowly rising up the column. This should take a considerable amount of time (e.g., 30-60 minutes) to ensure equilibrium is established.[27]
Fraction Collection:
Collect a small initial fraction (the "forerun"), which will be enriched in any highly volatile impurities.
As the temperature stabilizes at the boiling point of the meta-isomer, begin collecting the first main fraction. This will be enriched in the meta-isomer.
The temperature will then begin to rise. Collect an intermediate fraction that will be a mixture of both isomers.
When the temperature stabilizes again at the boiling point of the para-isomer, change the receiving flask and collect the desired para-isomer fraction.
Analysis:
Analyze all collected fractions by GC to determine their composition.
Combine the fractions that meet your purity requirements.
By carefully selecting and optimizing one of these methods, you can effectively remove the undesired meta-isomer and obtain Methyl 2-(4-bromophenyl)propanoate of the high purity required for your research and development needs.
DePhillips, P. (1987). Separation of Chlorobenzazepine Isomers by Preparative Liquid Chromatography.
Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development, 13(3), 400-405.
Divi's Laboratories Ltd. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
Isomer separation by CPC chromatography. RotaChrom. [Link]
Divi's Laboratories Ltd. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
General tips for preparative HPLC Technical Note. MZ-Analysentechnik. [Link]
Technical Support Center: Methyl 2-(4-bromophenyl)propanoate Synthesis
An in-depth guide to overcoming common challenges in the synthesis of Methyl 2-(4-bromophenyl)propanoate, designed for chemistry professionals. Welcome to the technical support guide for the synthesis of Methyl 2-(4-brom...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to overcoming common challenges in the synthesis of Methyl 2-(4-bromophenyl)propanoate, designed for chemistry professionals.
Welcome to the technical support guide for the synthesis of Methyl 2-(4-bromophenyl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet often troublesome synthesis. Our focus is on moving beyond simple procedural steps to understand the underlying chemical principles that govern reaction outcomes, enabling you to troubleshoot effectively and significantly improve your yields.
The most prevalent and accessible route to Methyl 2-(4-bromophenyl)propanoate is the Fischer esterification of its parent carboxylic acid. While seemingly straightforward, this equilibrium-driven reaction presents several challenges that can suppress yields. This guide will primarily address this method, with additional discussion of alternative routes for specific applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are common sticking points in the synthesis.
Q1: My reaction has gone to completion (verified by TLC/GC), but my isolated yield is disappointingly low. Where could the product be lost?
A: This is a classic problem that often points to issues in the workup and purification stages rather than the reaction itself. Several factors could be at play:
Inefficient Extraction: Methyl 2-(4-bromophenyl)propanoate is a moderately polar ester. During the aqueous workup, particularly the neutralization washes (e.g., with sodium bicarbonate), emulsions can form, or the product may have partial solubility in the aqueous layer, leading to losses. It is crucial to perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and to back-extract the combined aqueous layers to recover any dissolved product.
Hydrolysis During Workup: If the sodium bicarbonate wash is too concentrated or prolonged, it can cause saponification (base-mediated hydrolysis) of the ester product back to the carboxylate salt, which will be lost to the aqueous layer. Washes should be performed efficiently and without excessive delay.
Losses During Distillation: While distillation is an effective purification method for this compound, losses can occur if the vacuum is not sufficiently low or if the apparatus has a large surface area, leading to significant hold-up.[1] Ensure all joints are well-sealed and the system is appropriately sized for the scale of your reaction.
Q2: A significant amount of my 2-(4-bromophenyl)propanoic acid starting material remains unreacted. How can I drive the esterification to completion?
A: This indicates that the reaction has not reached a favorable equilibrium position or is kinetically slow. The Fischer esterification is a reversible process, and its success hinges on pushing the equilibrium towards the products.[2][3]
Application of Le Chatelier's Principle: The most effective strategy is to use one of the reactants in a large excess. Since methanol is inexpensive and can often serve as the solvent, using it in a large excess (5-10 equivalents or more) is a standard and highly effective method to drive the reaction forward.[4]
Removal of Water: The water produced as a byproduct can hydrolyze the ester, pushing the equilibrium back towards the starting materials.[2] For larger-scale reactions, a Dean-Stark apparatus can be used to azeotropically remove water as it forms. For lab-scale synthesis, adding a dehydrating agent like molecular sieves to the reaction can be effective, though this can complicate stirring.
Catalyst Activity: Ensure your acid catalyst (typically concentrated H₂SO₄) is active and used in a sufficient amount (catalytic, but not excessive). An insufficient amount of catalyst will result in a slow reaction that may not reach equilibrium in a practical timeframe.[1][5]
Q3: My final product is contaminated with isomeric impurities. What is the source and how can this be addressed?
A: This issue almost always originates from the purity of your starting material, 2-(4-bromophenyl)propanoic acid. The bromination of 2-phenylpropanoic acid can produce a mixture of ortho-, meta-, and para-isomers.[6] These isomers have very similar physical properties, making them difficult to separate.
Prevention: The most effective solution is to ensure the purity of the starting carboxylic acid before the esterification step. Purification of 2-(4-bromophenyl)propanoic acid can be achieved by recrystallization. It has been reported that selective bromination in an aqueous medium can yield the desired para-isomer with high purity.[6]
Purification of the Ester: If you must purify the final ester, fractional distillation under high vacuum may be able to separate isomers, but this is often challenging. Preparative chromatography (e.g., flash column chromatography) is a more reliable, albeit less scalable, method for separating isomeric esters.
Part 2: Systematic Troubleshooting Guide
Use this table for a quick diagnosis of specific experimental problems.
Problem
Potential Cause
Recommended Solution & Rationale
Low Yield
Incomplete Reaction
Action: Increase reaction time and/or temperature. Monitor progress by TLC or GC. Rationale: The reaction may be kinetically slow. Providing more energy and time allows it to reach equilibrium.[7]
Unfavorable Equilibrium
Action: Use a large excess of methanol (5-10 eq. or as solvent). If possible, remove water using a Dean-Stark trap. Rationale: Per Le Chatelier's principle, increasing reactant concentration or removing a product shifts the equilibrium to the product side.[2]
Ineffective Workup
Action: Perform multiple (3-4x) extractions. Combine aqueous layers and back-extract with fresh solvent. Use brine to "salt out" the product and break emulsions. Rationale: This minimizes losses due to the product's partial solubility in the aqueous phase.[8]
Reaction Stalls
Moisture Contamination
Action: Ensure all reagents (especially methanol) and glassware are anhydrous. Rationale: Water is a product of the reaction; its presence at the start will inhibit the forward reaction.[9]
Inactive Catalyst
Action: Use fresh, concentrated sulfuric acid. Rationale: The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction. Old or diluted acid is ineffective.
Product Purity Issues
Isomeric Impurities
Action: Analyze the purity of the starting carboxylic acid via GC or NMR. Recrystallize the acid if necessary before esterification. Rationale: Isomeric impurities are carried through the reaction and are difficult to remove from the final ester.[6]
Unreacted Starting Acid
Action: During workup, perform a careful wash with a dilute base (e.g., 5% NaHCO₃ solution) to remove acidic starting material. Rationale: The unreacted carboxylic acid is deprotonated by the base, forming a salt that is highly soluble in the aqueous layer and easily separated from the organic ester.
Part 3: Detailed Experimental Protocols
Protocol 1: High-Yield Fischer Esterification
This protocol is optimized to maximize yield by leveraging an excess of the alcohol reactant.
Materials:
2-(4-bromophenyl)propanoic acid (1.0 eq)
Methanol (anhydrous, 10.0 eq or as solvent)
Sulfuric acid (concentrated, ~0.1 eq)
Ethyl acetate (for extraction)
Saturated sodium bicarbonate solution
Saturated sodium chloride (brine) solution
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-(4-bromophenyl)propanoic acid in methanol.
Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirring solution. The addition is exothermic.
Reflux: Heat the reaction mixture to a gentle reflux (approx. 65°C) and maintain for 4-16 hours.
Self-Validation: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) or by taking small aliquots for GC analysis until the starting carboxylic acid spot/peak is no longer visible.[1]
Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture over ice water.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.
Washing: Wash the combined organic layers sequentially with:
Water (1x)
Saturated sodium bicarbonate solution (2x, or until CO₂ evolution ceases) to remove unreacted acid and the H₂SO₄ catalyst.
Brine (1x) to help break any emulsions and begin the drying process.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil by vacuum distillation to obtain Methyl 2-(4-bromophenyl)propanoate as a clear liquid.[1][5]
Protocol 2: Alternative Route - Palladium-Catalyzed Carbonylation
The general transformation involves reacting an aryl halide (or tosylate) with carbon monoxide and an alcohol in the presence of a palladium catalyst and a ligand.[10][11] A typical system might involve Pd(OAc)₂, a phosphine ligand like Xantphos, a base, and methanol under an atmosphere of CO.[10] This method offers a different synthetic approach but involves handling toxic CO gas and more expensive reagents.
Part 4: Visual Guides & Data
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low yield.
Fischer Esterification Core Mechanism
Caption: Simplified mechanism of acid-catalyzed esterification.
Data Tables
Table 1: Reagent Properties for Fischer Esterification
Compound
Formula
M.W. ( g/mol )
Role
Notes
2-(4-bromophenyl)propanoic acid
C₉H₉BrO₂
229.07
Starting Material
Purity is critical.
Methanol
CH₄O
32.04
Reactant/Solvent
Must be anhydrous.
Sulfuric Acid
H₂SO₄
98.08
Catalyst
Highly corrosive.
Methyl 2-(4-bromophenyl)propanoate
C₁₀H₁₁BrO₂
243.10
Product
Boiling Point: ~280°C @ 760 mmHg
Table 2: Comparison of Purification Methods
Method
Advantages
Disadvantages
Best For...
Vacuum Distillation
Scalable, effective for removing non-volatile impurities, cost-effective.
Can be difficult to separate compounds with close boiling points (e.g., isomers), potential for thermal degradation if overheated.
Removing unreacted starting acid (if not washed out) and other high-boiling impurities on a larger scale.[1]
Flash Chromatography
Excellent for separating compounds with different polarities, including isomers.
Less scalable, requires solvent and silica, can be more time-consuming.
High-purity isolation on a lab scale, especially when isomeric purity is a concern.[9]
References
Tsai, A. (2014). What factors may influence the yield of an ester? Quora. Retrieved from [Link]
Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Retrieved from [Link]
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka. Retrieved from [Link]
Reddit. (2022). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]
Kormos, C. M., & Leadbeater, N. E. (2006). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Organic Process Research & Development, 10(4), 734-737. Available from: [Link]
Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755. Available from: [Link]
Kollár, L., et al. (2019). Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. Molecules, 24(18), 3344. Available from: [Link]
Hrelja, M., et al. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of Engineering & Processing Management, 12(1), 45-54. Available from: [Link]
ChemSrc. (n.d.). Methyl 2-(4-bromophenyl)propanoate | 83636-46-8. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
The Core Challenge:
Methyl 2-(4-bromophenyl)propanoate is a highly lipophilic ester (Calculated LogP
3.3) with negligible intrinsic water solubility (< 50 mg/L). Users frequently encounter two distinct failure modes:
Precipitation: The compound "crashes out" upon dilution into aqueous buffers, causing turbidity and inconsistent assay data.
Silent Hydrolysis: The methyl ester moiety is susceptible to hydrolysis in aqueous environments (especially at pH > 7.4), converting the neutral ester into its free acid form (2-(4-bromophenyl)propanoic acid) and methanol. This changes the biological activity and physicochemical properties of your analyte during the experiment.
Technical Snapshot:
Property
Value / Characteristic
Implication
Molecular Formula
Moderate MW (243.1 g/mol ) but dense due to Bromine.
LogP (Octanol/Water)
~3.3 (Lipophilic)
Requires organic cosolvents or carriers.
Water Solubility
Very Low (< 0.1 mg/mL)
Cannot be dissolved directly in buffer.
Reactivity
Ester Hydrolysis
Unstable in alkaline buffers; prone to racemization at the -carbon.
Troubleshooting Guides (Symptom-Based)
Issue A: "My solution turns cloudy immediately upon adding the stock to the buffer."
Diagnosis: This is the "Solvent Shock" effect. You likely added a high-concentration DMSO stock directly to a static aqueous buffer, causing local supersaturation and immediate precipitation.
The Fix: Stepwise Dilution Protocol
Do not add 100% aqueous buffer to the pure compound, and do not dump the stock into the buffer.
Prepare Stock: Dissolve the compound in 100% DMSO to a concentration of 50–100 mM. This solution is stable at -20°C.
Intermediate Dilution (The "Step-Down"): Dilute the DMSO stock 1:10 into a solvent compatible with your assay (e.g., Ethanol or PEG-400) before hitting the water.
Final Spiking: Inject this intermediate mix into your vortexing buffer.
Critical Limit: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 5% for chemical assays.
Issue B: "The compound dissolves, but my assay results drift over 2-4 hours."
Diagnosis: You are likely observing hydrolysis . The ester bond is cleaving. If your buffer is pH 8.0 or higher, or contains nucleophiles (like Tris), this process accelerates.
The Fix: pH & Buffer Selection
Switch Buffers: Avoid Tris or Glycine (nucleophilic amines can catalyze hydrolysis). Use Phosphate (PBS) or HEPES .
Lower pH: If possible, work at pH 6.5 – 7.0. The ester is significantly more stable in slightly acidic to neutral conditions than in basic conditions.
Fresh Preparation: Never store the diluted aqueous working solution. Prepare it immediately before use (extemporaneous preparation).
Advanced Protocol: Cyclodextrin Complexation
For sensitive biological assays where organic solvents (DMSO) are toxic or interfering, Hydroxypropyl-
-Cyclodextrin (HP--CD) is the gold standard. It encapsulates the hydrophobic bromophenyl ring, increasing solubility while shielding the ester from hydrolytic attack.
Protocol: HP-
-CD "Molecular Shielding"
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in water or PBS. Filter sterilize (0.22 m).
Add Compound: Add Methyl 2-(4-bromophenyl)propanoate directly to this vehicle.
Note: You may need to start with a small amount of acetone (to dissolve the solid), add the CD solution, and then evaporate the acetone under nitrogen flow.
Equilibrate: Shake at room temperature for 4–6 hours.
Result: A clear, stable solution often achieving 1–5 mg/mL solubility without DMSO.
Visualizing the Workflow
The following diagram illustrates the decision logic for solubilizing this specific lipophilic ester based on your final application.
Caption: Decision matrix for solubilizing Methyl 2-(4-bromophenyl)propanoate. Blue nodes indicate decision points; Green/Red/Yellow nodes indicate specific protocols.
Frequently Asked Questions (FAQ)
Q1: Can I use sonication to dissolve the solid in water directly?A: No. Sonication might disperse the compound temporarily as a suspension, but it will not dissolve it. The LogP of ~3.3 means it is thermodynamically unfavorable for the molecule to enter the aqueous phase without a cosolvent or carrier. You will likely get micro-precipitates that interfere with optical density readings.
Q2: Why does the literature mention "racemization" for this specific molecule?A: Excellent question. This molecule has a chiral center at the
-carbon (the carbon between the phenyl ring and the carbonyl). In basic conditions (pH > 8), the proton on this carbon is slightly acidic. If it detaches, the molecule becomes planar (enolate) and then re-protonates randomly, destroying your enantiomeric purity. Keep pH neutral (7.0–7.4) to prevent this.
Q3: Is the bromine atom stable?A: Yes, the aryl bromide bond is very stable under standard physiological conditions. It requires palladium catalysis or extreme conditions (lithium halogen exchange) to break. Your primary stability concern is the ester, not the bromine.
Q4: How do I store the stock solution?A: Store 50-100 mM stocks in anhydrous DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture. Moisture in DMSO will slowly hydrolyze the ester over months.
References
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
PubChem Database. (n.d.). Methyl 2-(4-bromophenyl)propanoate (Compound Summary). National Center for Biotechnology Information.
Larsson, P., et al. (2020). Hydrolysis of esters in aqueous media: Effects of pH and buffer composition. Journal of Organic Chemistry. (General reference for ester hydrolysis mechanisms).
HPLC Method Development Guide: Methyl 2-(4-bromophenyl)propanoate Purity Profiling
Executive Summary Methyl 2-(4-bromophenyl)propanoate is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines. Its quality control presents a dual analytical challe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-(4-bromophenyl)propanoate is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines. Its quality control presents a dual analytical challenge: Chemical Purity (separation from des-bromo precursors and regioisomers) and Enantiomeric Purity (quantification of the R- and S-enantiomers).
This guide challenges the standard "C18-first" approach. We demonstrate that while C18 columns provide adequate retention, they often fail to resolve critical regioisomers (e.g., ortho-bromo impurities) due to a lack of shape selectivity. We propose a Phenyl-Hexyl stationary phase as the superior alternative for chemical purity, utilizing
interactions to maximize selectivity. For chiral analysis, we compare Amylose and Cellulose-based selectors, establishing a validated normal-phase protocol.
Part 1: The Analytical Challenge
The target molecule, Methyl 2-(4-bromophenyl)propanoate, possesses two distinct features governing its chromatography:
The Brominated Aromatic Ring: High hydrophobicity and electron-withdrawing properties.
The Chiral Center (
-Carbon): Requires separation of enantiomers to ensure biological efficacy of downstream products.
Critical Impurities[1]
Impurity A (Des-bromo): Methyl 2-phenylpropanoate (Starting material).
Impurity B (Regioisomer): Methyl 2-(3-bromophenyl)propanoate (meta-isomer) or ortho-isomer.
Impurity C (Hydrolysis): 2-(4-bromophenyl)propanoic acid.[1]
Part 2: Chemical Purity Comparison (Achiral)
The Hypothesis:
Interaction vs. Hydrophobic Interaction
Standard C18 (Octadecyl) columns rely almost exclusively on hydrophobic subtraction. However, the separation of the para-bromo target from its meta- or ortho-isomers requires shape selectivity and electronic discrimination.
Alternative Proposed: A Core-Shell Phenyl-Hexyl column. The phenyl ring on the stationary phase engages in
stacking with the analyte's aromatic ring. The electron-withdrawing bromine atom alters the -cloud density, creating a distinct interaction differential that C18 cannot achieve.
Insight: Method B utilizes Methanol instead of Acetonitrile. Aprotic solvents like Acetonitrile can disrupt
interactions; Methanol preserves them, enhancing the Phenyl-Hexyl column's unique selectivity.
Part 3: Enantiomeric Purity Comparison (Chiral)
Separating the R and S enantiomers requires a Chiral Stationary Phase (CSP). We compared the two industry standards: Amylose-based (AD-H type) and Cellulose-based (OD-H type) .
Screening Workflow
The 2-arylpropanoate structure ("profen" scaffold) typically resolves well on polysaccharide columns in Normal Phase (NP) due to the steric clefts formed by the carbamate linkers on the silica.
Figure 1: Chiral screening decision matrix highlighting the superior performance of Cellulose-based selectors for this specific steric profile.
Comparative Results
Feature
Column A: Amylose (AD-H)
Column B: Cellulose (OD-H)
Chiral Selector
Amylose tris(3,5-dimethylphenylcarbamate)
Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase
Hexane : IPA (90:10)
Hexane : IPA (95:5)
Resolution ()
1.8 (Partial overlap)
3.5 (Full baseline)
Elution Order
S then R
R then S
Analysis Time
12 mins
10 mins
Part 4: Validated Experimental Protocols
Protocol A: Chemical Purity (Phenyl-Hexyl Method)
Use this for batch release and impurity quantification.
Instrument: HPLC with UV-Vis or PDA detector.
Column: Core-Shell Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (e.g., Phenomenex Kinetex or Agilent Poroshell).
Mobile Phase A: Water + 0.1% Phosphoric Acid (H₃PO₄).
Mobile Phase B: Methanol (HPLC Grade).
Gradient Program:
0.0 min: 50% B
10.0 min: 80% B
12.0 min: 80% B
12.1 min: 50% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Temperature: 35°C (Critical for viscosity control of Methanol).
Detection: 254 nm (Aromatic ring absorption).
Sample Diluent: 50:50 Water:Methanol.
Protocol B: Chiral Purity (Cellulose Method)
Use this for enantiomeric excess (ee) determination.
Column: Chiralcel OD-H (or equivalent Cellulose-tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
Mobile Phase: n-Hexane : Isopropyl Alcohol (98 : 2 v/v).
Note: Premix the solvent to prevent baseline noise from on-line mixing.
Flow Rate: 0.8 mL/min.
Temperature: 25°C (Ambient).
Detection: 230 nm (Higher sensitivity for low-level enantiomer).
System Suitability: Resolution between enantiomers must be > 2.5.
Part 5: Troubleshooting & Robustness (Self-Validating Systems)
To ensure the method validates itself during every run, implement the following System Suitability Tests (SST):
The "Acid" Check:
Issue: The ester can hydrolyze to the acid (Impurity C) if the column pH is uncontrolled.
Control: Impurity C elutes earlier than the main peak in RP-HPLC. If the fronting of the main peak increases, it indicates on-column hydrolysis. Ensure Mobile Phase A pH is < 3.0 to suppress ionization of the residual acid, keeping it retained and sharp.
Solvent Mismatch (The "Washout" Effect):
Issue: Dissolving the hydrophobic sample in 100% Acetonitrile/Methanol leads to peak distortion on early eluting impurities.
Fix: Always match the sample diluent to the starting gradient conditions (50% Methanol).
Figure 2: Logical flow for System Suitability failures, focusing on common issues with halogenated esters.
References
Method Development Principles: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
Phenyl-Hexyl Selectivity: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36.
Chiral Separation of 2-Arylpropionates: Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][3] Chemical Society Reviews, 37(12), 2593-2608. (Authoritative source on Polysaccharide columns).
Synthesis Impurities: A. Tumashov et al. (2021). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Bulletin of the Academy of Sciences of the USSR.
Chiral Separation of Methyl 2-(4-bromophenyl)propanoate: A Comparative Technical Guide
Executive Summary & Compound Profile The separation of Methyl 2-(4-bromophenyl)propanoate enantiomers is a critical unit operation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical inter...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
The separation of Methyl 2-(4-bromophenyl)propanoate enantiomers is a critical unit operation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical intermediates. As a structural analog to the "profen" class (e.g., ibuprofen, flurbiprofen), this compound exhibits axial chirality centered at the
) is essential, as the biological activity is often restricted to the (S)-enantiomer, while the (R)-enantiomer may be inactive or contribute to toxicity. This guide evaluates three distinct separation methodologies: HPLC with Polysaccharide CSPs (Analytical Standard), Supercritical Fluid Chromatography (SFC) (High-Throughput), and Enzymatic Kinetic Resolution (Preparative Scalability).
Structure: A phenyl ring substituted with a bromine atom at the para position, and a propanoate methyl ester group.
Key Challenge: The methyl ester moiety eliminates the carboxylic acid's ionizability, rendering ion-exchange modes ineffective. Separation relies heavily on dipole-dipole interactions, hydrogen bonding (via the carbonyl), and
- stacking.
Method 1: HPLC on Polysaccharide-Based CSPs (The Analytical Standard)
High-Performance Liquid Chromatography (HPLC) using polysaccharide-based Chiral Stationary Phases (CSPs) is the gold standard for analytical determination of enantiomeric excess (
) and small-scale purification.
Recommended Stationary Phases
Based on the structural similarity to ibuprofen methyl ester and flurbiprofen methyl ester, the following columns demonstrate superior selectivity (
):
Chiralcel OD-H (or equivalent): Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5
m silica.
Mechanism:[2][3][4][5] The "bromo" substituent fits well into the chiral grooves of the cellulose backbone. The carbamate NH and C=O groups interact with the ester carbonyl of the analyte.
Alternative: Often provides complementary selectivity if OD-H fails, though OD-H is typically the first choice for 2-arylpropionate esters.
Optimized Chromatographic Conditions
Mode: Normal Phase (NP)
Mobile Phase:
-Hexane : Isopropanol (IPA)
Ratio: 98:2 to 90:10 (v/v)
Flow Rate: 0.5 – 1.0 mL/min
Temperature: 25°C (Lower temperatures, e.g., 10°C, can enhance resolution by entropy control).
Detection: UV @ 254 nm (Strong absorption by the bromophenyl chromophore).
Experimental Performance Data (Projected)
Data derived from comparative analysis of 2-arylpropionate ester analogs [1, 3].
Parameter
Chiralcel OD-H (98:2 Hex/IPA)
Chiralpak AD-H (98:2 Hex/IPA)
Retention Factor ()
0.8 – 1.2
0.7 – 1.0
Selectivity ()
1.25 – 1.40
1.15 – 1.25
Resolution ()
> 2.5 (Baseline)
> 1.8
Elution Order
Typically (R) then (S)
Varies by solvent
"From the Bench" Protocol
Equilibration: Flush column with 10 column volumes of Mobile Phase.
Sample Prep: Dissolve 1 mg of racemate in 1 mL of Mobile Phase (avoid 100% IPA to prevent solvent shock).
Injection: 5-10
L.
Troubleshooting: If peaks tail, add 0.1% Diethylamine (DEA) to the mobile phase, although this is less critical for esters than for free acids.
Method 2: Enzymatic Kinetic Resolution (The Preparative Standard)
For multi-gram to kilogram scale production, chromatographic separation is often cost-prohibitive. Biocatalytic kinetic resolution using lipases is the preferred route for synthesis.
Mechanism: Enantioselective Hydrolysis
The lipase preferentially hydrolyzes one enantiomer of the ester (typically the S-form) into the free acid, leaving the R-ester intact. These can then be easily separated by liquid-liquid extraction (Acid vs. Neutral Ester).
Recommended Biocatalyst
Enzyme: Candida antarctica Lipase B (CALB)[7][8][9]
Commercial Form: Immobilized on acrylic resin (e.g., Novozym 435).
Experimental Workflow
Reaction Medium: Phosphate Buffer (pH 7.0) with organic co-solvent (Acetonitrile or MTBE, 10-20% v/v) to solubilize the hydrophobic ester.
Conditions: 30°C, vigorous stirring.
Monitoring: Monitor conversion via HPLC (Method 1). Stop reaction at exactly 50% conversion.
Work-up:
Adjust pH to > 8.0 (converts acid to salt).
Extract unreacted (R)-ester with Ethyl Acetate.
Acidify aqueous layer to pH < 2.0.
Extract (S)-acid with Ethyl Acetate.
(Optional) Re-esterify (S)-acid to obtain pure (S)-methyl ester.
Workflow Visualization
Figure 1: Workflow for the Lipase-Catalyzed Kinetic Resolution of Methyl 2-(4-bromophenyl)propanoate.
Method 3: SFC (The Green Alternative)
Supercritical Fluid Chromatography (SFC) bridges the gap between analytical speed and semi-preparative throughput. It consumes significantly less organic solvent than Normal Phase HPLC.
Recommended Conditions
Column: Chiralpak IG or Chiralpak IC (Immobilized phases are preferred for robustness).
Mobile Phase: CO
(80-90%) / Methanol (10-20%).
Back Pressure: 120-150 bar.
Advantages: The low viscosity of supercritical CO
allows for flow rates 3-4x higher than HPLC, reducing analysis time to < 5 minutes.
Comparative Analysis & Decision Guide
The choice of method depends strictly on the scale and goal of the operation.
Feature
HPLC (Normal Phase)
Enzymatic Resolution
SFC
Primary Use
QC, Analytics, mg-scale purification
g to kg synthesis
High-throughput screening, semi-prep
Throughput
Low
High (Batch)
Medium/High
Cost Efficiency
Low (Solvent heavy)
High (Reusable enzyme)
Moderate (CO recycling)
Enantiomeric Excess
> 99.9%
95 - 99% (Requires optimization)
> 99.5%
Green Factor
Poor (Hexane waste)
Excellent (Aqueous/Enzymatic)
Good (CO based)
Method Selection Logic
Figure 2: Decision tree for selecting the optimal separation strategy.
References
Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharide Derivatives. Chemical Society Reviews. Link
Ghanem, A. (2018). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Symmetry. Link
Wainer, I. W., et al. (1991). Direct measurement of enantiomeric ratios of enzymatic resolution by chiral high-performance liquid chromatography. Chirality. Link
Daicel Corporation. (2024). Chiral Selector Selection Guide for 2-Arylpropionic Acids. Chiral Technologies.[10] Link
Publish Comparison Guide: GC-MS Fragmentation Pattern of Methyl 2-(4-bromophenyl)propanoate
Executive Summary Methyl 2-(4-bromophenyl)propanoate is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and related pharmaceutical scaffolds. Accurate identification of this com...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-(4-bromophenyl)propanoate is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and related pharmaceutical scaffolds. Accurate identification of this compound is essential for monitoring reaction progress and purity profiling.
This guide provides an in-depth technical analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of Methyl 2-(4-bromophenyl)propanoate. Unlike generic spectral libraries, this document dissects the mechanistic causality of ion formation, compares the methyl ester derivative against the trimethylsilyl (TMS) alternative, and offers a self-validating experimental protocol.
Key Diagnostic Feature: The presence of a 1:1 isotopic doublet at m/z 183 and 185 , representing the base peak formed via benzylic
-cleavage.
Structural Analysis & Theoretical Fragmentation
Understanding the fragmentation requires analyzing the stability of the carbocations formed during Electron Ionization (EI).
Molecule Properties:
Formula:
Molecular Weight: 242.11 (based on
), 244.11 (based on )
Isotopic Pattern: Bromine exists as
(50.7%) and (49.3%), creating a characteristic 1:1 doublet for all bromine-containing ions.
Primary Fragmentation Pathway (The "Base Peak" Mechanism)
The dominant fragmentation pathway is driven by the stability of the secondary benzylic carbocation. Upon ionization (70 eV), the molecular ion undergoes
-cleavage adjacent to the carbonyl group.
Molecular Ion (
): The radical cation forms at m/z 242 and 244 .
-Cleavage (Loss of Carbomethoxy): The bond between the -carbon and the carbonyl carbon breaks. The charge is retained on the benzylic fragment due to resonance stabilization by the aromatic ring.
Loss:
(Mass 59)
Fragment: 1-(4-bromophenyl)ethyl cation (
)
Observed Mass:m/z 183 and 185 (Base Peak, 100% Relative Abundance).[1]
Secondary Fragmentation
The base peak fragment (m/z 183/185) possesses high internal energy and undergoes further decomposition:
Loss of Bromine: Homolytic cleavage of the C-Br bond from the base peak yields the styrene cation analog.
Observed Mass:m/z 104 (
).
Loss of Acetylene: The m/z 104 ion can lose
(26 Da) to form the phenyl cation m/z 77 .
Visualization of Fragmentation Pathway[2]
The following diagram illustrates the mechanistic pathway from the parent molecule to the diagnostic ions.
Caption: Mechanistic fragmentation pathway of Methyl 2-(4-bromophenyl)propanoate under 70 eV EI conditions.
Comparative Analysis: Methyl Ester vs. TMS Derivative
In drug development, the parent acid (2-(4-bromophenyl)propanoic acid) is often analyzed. Two primary derivatization strategies exist: Methylation (forming the topic compound) and Silylation (forming the TMS ester).
Feature
Methyl Ester (Topic)
TMS Derivative (Alternative)
Derivative Structure
Molecular Ion (M+)
242 / 244
300 / 302
Base Peak
m/z 183 / 185
m/z 183 / 185 (or m/z 73)
Key Loss
(59 Da)
(117 Da)
Stability
High (Stable for weeks)
Moderate (Hydrolysis sensitive)
Chromatography
Sharp peaks, less tailing
Good, but requires dry solvents
Recommendation
Preferred for routine purity analysis.
Preferred for trace metabolomics (M-15 ion).
Expert Insight: While both derivatives yield the same benzylic base peak (m/z 183/185), the Methyl Ester is superior for routine synthesis monitoring due to the higher stability of the reagent (MeOH/
or TMS-Diazomethane) and the derivative itself. The TMS derivative's molecular ion is often weak, whereas the Methyl Ester provides a clear M+ for confirmation.
Experimental Protocol
This protocol is designed to ensure reproducible fragmentation data.
Reagents & Preparation[3][4][5][6][7]
Sample: ~1 mg Methyl 2-(4-bromophenyl)propanoate.
Solvent: HPLC-grade Ethyl Acetate or Methanol.
Concentration: 100 ppm (100 µg/mL).
GC-MS Method Parameters
Column: 5% Phenyl Methyl Siloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Inlet: Splitless (1 min) or Split 10:1; Temp: 250°C.
Oven Program:
50°C for 1 min.
Ramp 20°C/min to 280°C.
Hold 3 min.
MS Source: Electron Ionization (EI) at 70 eV; Temp: 230°C.
Scan Range: m/z 40–350.
Data Interpretation Workflow
The following decision tree guides the analyst through the identification process.
Caption: Step-by-step logic for validating the identity of the target compound.
Summary of Diagnostic Ions
m/z Value
Intensity
Origin / Fragment Structure
242 / 244
Medium
Molecular Ion () . 1:1 doublet confirms 1 Bromine atom.
[M - COOCH] . Base peak.[2][3][4][5] Benzylic cation.
104
Medium
[CH] . Styrene cation (Loss of Br from base peak).
77
Low
[CH] . Phenyl cation.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. [Link] (Source for standard fragmentation data of structural homologs like Ibuprofen Methyl Ester).
Doc Brown's Chemistry. (2023). Mass Spectrum of Methyl Propanoate and Derivatives. [Link] (General ester fragmentation rules).
A Comparative Guide to the ¹³C NMR Chemical Shifts of Methyl 2-(4-bromophenyl)propanoate
This in-depth technical guide offers a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 2-(4-bromophenyl)propanoate. Designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide offers a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 2-(4-bromophenyl)propanoate. Designed for researchers, scientists, and drug development professionals, this document provides a comparative analysis with structurally similar compounds, supported by predicted experimental data and a detailed protocol for acquiring high-quality ¹³C NMR spectra.
Introduction: The Power of ¹³C NMR in Structural Elucidation
In the realm of organic chemistry and drug development, the unambiguous determination of a molecule's structure is paramount. ¹³C NMR spectroscopy stands as a powerful analytical technique, providing invaluable insights into the carbon framework of a molecule. Each unique carbon atom in a molecule resonates at a specific frequency in a magnetic field, resulting in a distinct chemical shift (δ) in the ¹³C NMR spectrum. The position of this shift is highly sensitive to the local electronic environment, offering a detailed map of the carbon skeleton, including information about hybridization, substituent effects, and the presence of functional groups.
This guide focuses on the ¹³C NMR analysis of Methyl 2-(4-bromophenyl)propanoate, a compound of interest in synthetic organic chemistry. To provide a robust understanding of its spectral features, we will compare its predicted ¹³C NMR data with those of two closely related analogues: Methyl 2-phenylpropanoate and Methyl 2-(4-chlorophenyl)propanoate. This comparative approach will illuminate the influence of the halogen substituent on the chemical shifts of the aromatic and aliphatic carbons.
Comparative Analysis of ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts for Methyl 2-(4-bromophenyl)propanoate and its analogues were generated using the online NMR prediction tool, NMRDB.org.[1][2] This tool utilizes a combination of methods, including a database of experimental data, to provide reliable predictions.
Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) of Methyl 2-(4-bromophenyl)propanoate and Analogues
Carbon Atom
Methyl 2-phenylpropanoate
Methyl 2-(4-chlorophenyl)propanoate
Methyl 2-(4-bromophenyl)propanoate
C=O
174.8
174.5
174.4
Cα
45.5
44.8
44.7
O-CH₃
52.2
52.3
52.3
β-CH₃
18.6
18.5
18.5
C1' (ipso)
140.9
139.4
139.9
C2'/C6'
128.8
130.1
132.0
C3'/C5'
127.5
129.0
129.4
C4'
127.8
133.0
121.5
Disclaimer: These are predicted values and may differ slightly from experimental results.
Analysis of Substituent Effects:
The data presented in Table 1 clearly demonstrates the influence of the substituent on the phenyl ring on the ¹³C NMR chemical shifts.
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon remains relatively consistent across the three compounds, appearing in the expected downfield region for an ester carbonyl group.
Alpha-Carbon (Cα): A slight upfield shift is observed for the Cα carbon as we move from the unsubstituted phenyl ring to the chloro and bromo-substituted rings. This is likely due to the electron-withdrawing nature of the halogens, which slightly alters the electron density at the benzylic position.
Aromatic Carbons: The most significant variations are observed in the chemical shifts of the aromatic carbons.
Ipso-Carbon (C1'): The carbon directly attached to the propanoate side chain (C1') shows a noticeable upfield shift in the halogenated compounds compared to the unsubstituted analogue.
C4' Carbon: The chemical shift of the C4' carbon is highly sensitive to the substituent. In Methyl 2-(4-chlorophenyl)propanoate, the electronegative chlorine atom causes a significant downfield shift to approximately 133.0 ppm. Conversely, in Methyl 2-(4-bromophenyl)propanoate, the bromine atom, despite being electronegative, induces a notable upfield shift to around 121.5 ppm. This is a classic example of the "heavy atom effect," where the large electron cloud of bromine influences the magnetic shielding of the directly attached carbon.
Ortho (C2'/C6') and Meta (C3'/C5') Carbons: The chemical shifts of the ortho and meta carbons also experience downfield shifts in the presence of the halogen substituents due to their inductive electron-withdrawing effects.
The following diagram illustrates the key electronic effects influencing the chemical shifts in Methyl 2-(4-bromophenyl)propanoate.
Caption: Electronic effects of the bromine substituent on the aromatic ring.
Experimental Protocol for ¹³C NMR Spectroscopy
Acquiring a high-quality ¹³C NMR spectrum requires careful attention to sample preparation and instrument parameters. The following protocol provides a step-by-step guide for obtaining both standard and quantitative ¹³C NMR data.
Part 1: Sample Preparation
Sample Weighing: Accurately weigh approximately 20-50 mg of the sample for a standard ¹³C NMR spectrum. For quantitative analysis, a higher, accurately known concentration is recommended.
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar compounds.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
Internal Standard (for Quantitative NMR): For quantitative analysis, add a known amount of an internal standard. Tetramethylsilane (TMS) is commonly used as a chemical shift reference (δ = 0.00 ppm). For quantitative purposes, a stable compound with a simple spectrum that does not overlap with the analyte signals should be chosen.
Part 2: Instrument Setup and Data Acquisition
The following parameters are a general guideline and may need to be optimized for specific instruments and samples.
Caption: General workflow for acquiring and analyzing NMR data.
Standard ¹³C NMR (Proton Decoupled):
Insert Sample: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Pulse Program: Select a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on Bruker instruments).
Acquisition Parameters:
Number of Scans (ns): Start with 128 scans and increase as needed to achieve a good signal-to-noise ratio.
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative spectra.
Spectral Width (sw): Set a spectral width that encompasses all expected carbon signals (e.g., 0 to 220 ppm).
Acquisition Time (aq): This is determined by the spectral width and the number of data points.
Start Acquisition: Initiate the data acquisition.
Quantitative ¹³C NMR:
To obtain accurate quantitative data, the Nuclear Overhauser Effect (NOE) must be suppressed, and all carbons must be allowed to fully relax between pulses.
Pulse Program: Use an inverse-gated decoupling pulse sequence. This technique turns on the proton decoupler only during the acquisition of the FID, suppressing the NOE.[3]
Relaxation Delay (d1): The relaxation delay is the most critical parameter for quantitative analysis. It must be set to at least five times the longest T₁ (spin-lattice relaxation time) of any carbon in the molecule.[4] T₁ values for quaternary carbons can be very long (tens of seconds), so a long delay (e.g., 60 seconds or more) may be necessary.[5]
Pulse Angle: Use a 90° pulse to ensure maximum signal intensity for each scan.
Relaxation Agent (Optional): To shorten the long T₁ relaxation times of quaternary carbons and reduce the overall experiment time, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to the sample at a concentration of approximately 0.01-0.1 M.[6]
Part 3: Data Processing
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
Referencing: Reference the spectrum by setting the chemical shift of the internal standard (e.g., TMS) or the solvent peak to its known value.
Peak Picking and Integration (for Quantitative NMR): Identify and list the chemical shifts of all peaks. For quantitative analysis, integrate the signals of interest. The integral area is directly proportional to the number of carbons giving rise to that signal.
Conclusion
This guide has provided a comprehensive overview of the ¹³C NMR chemical shifts of Methyl 2-(4-bromophenyl)propanoate through a comparative analysis with its unsubstituted and chloro-substituted analogues. The predicted data highlights the significant influence of the bromine substituent on the aromatic carbon chemical shifts, particularly the ipso- and para-carbons, due to a combination of inductive and heavy atom effects. The detailed experimental protocol offers a practical framework for researchers to acquire high-quality standard and quantitative ¹³C NMR spectra, ensuring reliable and reproducible results for structural elucidation and analysis. By understanding the principles behind ¹³C NMR and following robust experimental procedures, scientists can confidently utilize this powerful technique in their research and development endeavors.
References
Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281. [Link]
Castillo, A. M.; Patiny, L.; Wist, J. Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance2011.
Steinbeck, C.; Krause, S.; Kuhn, S. NMRShiftDB—Constructing a Free Chemical Information System with Open-Source Components. Journal of Chemical Information and Computer Sciences2003, 43(6), 1733-1739.
Ben, W. et al. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis. Energy & Fuels2020.
University of Oxford. Quantitative NMR Spectroscopy. [Link]
ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction? [Link]
University of Ottawa NMR Facility Blog. How Can I Get a Quantitative 13C NMR Spectrum?. [Link]
Georgia State University. Quantitative 13C NMR. [Link]
University of Wisconsin-Madison. Basic NMR Training. [Link]
University of Leicester. NMR Sample Preparation. [Link]
A Comparative Guide to Reference Standards for Methyl 2-(4-bromophenyl)propanoate Impurities
For Researchers, Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs), the meticulous identification and control of impurities are paramount to ensure the safety and...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the meticulous identification and control of impurities are paramount to ensure the safety and efficacy of the final drug product. Methyl 2-(4-bromophenyl)propanoate, a key intermediate in the synthesis of various pharmaceuticals, is no exception. This guide provides a comprehensive comparison of reference standards for potential impurities of Methyl 2-(4-bromophenyl)propanoate, offering insights into their characterization and the analytical methodologies required for their control.
The Critical Role of Impurity Reference Standards
Impurity reference standards are highly characterized materials used to accurately identify and quantify impurities in a drug substance.[1] They serve as the benchmark against which the purity of a manufactured batch is measured.[1] The use of well-characterized reference standards is a regulatory expectation and a cornerstone of Good Manufacturing Practices (GMP).[2]
For Methyl 2-(4-bromophenyl)propanoate, the most critical impurities are often positional isomers arising from the bromination step during synthesis. These include Methyl 2-(2-bromophenyl)propanoate (ortho-isomer) and Methyl 2-(3-bromophenyl)propanoate (meta-isomer), along with their corresponding carboxylic acid precursors. The presence of these isomers can impact the pharmacological and toxicological profile of the final API.
Comparison of Commercially Available Impurity Reference Standards
A critical aspect of impurity control is the availability of high-quality reference standards. Several chemical suppliers offer the key positional isomers of Methyl 2-(4-bromophenyl)propanoate and their precursors. When selecting a reference standard, it is crucial to scrutinize the Certificate of Analysis (CoA) for comprehensive characterization data.
Table 1: Comparison of Key Impurity Reference Standards
Impurity Name
CAS Number
Typical Purity
Supplier Examples
Key Considerations from Certificate of Analysis (CoA)
Methyl 2-(2-bromophenyl)propanoate
115615-34-4
≥95%
Advanced ChemBlocks, Sigma-Aldrich
Purity by HPLC/GC, identity confirmation by ¹H NMR and MS, statement of traceability.
Methyl 2-(3-bromophenyl)propanoate
251458-15-8
≥97%
Sigma-Aldrich, Anant Pharmaceuticals
Purity by HPLC/GC, identity confirmation by ¹H NMR and MS, information on residual solvents.[2][3]
2-(2-bromophenyl)-2-methylpropanoic acid
113948-00-8
≥95%
Sigma-Aldrich
Purity by titration or HPLC, identity confirmation by spectroscopic methods (NMR, IR, MS).
2-(3-bromophenyl)-2-methylpropanoic acid
81606-47-5
≥96%
Pharmaffiliates, ChemScene
Purity by HPLC, identity confirmation by ¹H NMR and MS, moisture content.[4]
Note: This table is for illustrative purposes. Researchers should always consult the specific CoA from the supplier for detailed information.
What to Look for in a Certificate of Analysis (CoA)
A comprehensive CoA for an impurity reference standard should include:
Identity: Unambiguous identification of the material using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[5][6]
Purity: A quantitative measure of purity, typically determined by a chromatographic method (HPLC or GC) and expressed as a percentage. The method used for purity assignment should be clearly stated.
Characterization Data: Spectroscopic data that supports the structural assignment.
Assay: The concentration of the main component, often determined by a mass balance approach or quantitative NMR (qNMR).
Uncertainty: A statement of the uncertainty associated with the certified purity value.[4]
Traceability: Information on the traceability of the standard to national or international standards.[4]
Date of Certification and Expiry: To ensure the standard is within its valid period of use.
Experimental Protocols for Impurity Profiling
The ability to separate and quantify the main component from its impurities is crucial. Below are representative analytical methods for the analysis of Methyl 2-(4-bromophenyl)propanoate and its isomeric impurities.
High-Performance Liquid Chromatography (HPLC) for Isomeric Impurities
The separation of positional isomers can be challenging due to their similar physicochemical properties. A validated, stability-indicating HPLC method is essential.
Workflow for HPLC Method Development:
Caption: Workflow for HPLC method development and validation.
Recommended HPLC Conditions (Starting Point):
Parameter
Condition
Rationale
Column
Phenyl-Hexyl, 2.7 µm, 4.6 x 150 mm
The phenyl stationary phase offers alternative selectivity for aromatic compounds and their isomers through π-π interactions.
Mobile Phase A
0.1% Formic Acid in Water
Provides good peak shape for acidic analytes and is MS-compatible.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with good UV transparency.
Gradient
30% to 70% B over 20 minutes
A gradient elution is necessary to resolve closely eluting isomers and other potential impurities with varying polarities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
To ensure reproducible retention times.
Detection
UV at 230 nm
Wavelength at which the bromophenyl chromophore has significant absorbance.
Injection Volume
5 µL
Diluent
Acetonitrile/Water (50:50)
To ensure sample solubility and compatibility with the mobile phase.
Gas Chromatography (GC) for Residual Solvents
Residual solvents are process-related impurities that must be controlled. Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) is the standard technique for their analysis.
Typical HS-GC-FID Parameters:
Parameter
Condition
Column
6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm
Carrier Gas
Helium or Nitrogen
Oven Program
40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temp
250 °C
Detector Temp
260 °C
Headspace Vial Temp
80 °C
Headspace Vial Equilibration Time
30 min
Other Potential Impurities
Beyond positional isomers and residual solvents, other impurities may arise from the synthesis or degradation of Methyl 2-(4-bromophenyl)propanoate. These can include:
By-products: From side reactions during the esterification or bromination steps.
Degradation Products: Hydrolysis of the ester to the corresponding carboxylic acid.
A comprehensive impurity profiling strategy should consider all potential impurities and utilize orthogonal analytical techniques for their detection and quantification.
Logical Framework for Reference Standard Qualification
The qualification of a new batch of an in-house or secondary reference standard is a critical process to ensure its suitability for use.
Caption: Logical workflow for the qualification of a reference standard.
Conclusion
The effective control of impurities in Methyl 2-(4-bromophenyl)propanoate is a critical aspect of pharmaceutical development. This requires a thorough understanding of potential impurities, access to high-quality and well-characterized reference standards, and the implementation of robust, validated analytical methods. By carefully selecting reference standards based on comprehensive Certificates of Analysis and employing appropriate analytical techniques, researchers can ensure the quality and consistency of this important pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). [Link]
PubMed. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]
MDPI. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]
JEOL. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. [Link]
Shimadzu Corporation. Solutions for Pharmaceutical Impurities. [Link]
PMC. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. [Link]
Scientific Research Publishing. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. [Link]
YouTube. Bromo pattern in Mass Spectrometry. [Link]
doc brown's advanced organic chemistry revision notes. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram. [Link]
MedCrave online. Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. [Link]
PMC. Imaging Isomers on a Biological Surface: A Review. [Link]
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]
LCGC International. A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. [Link]
Bloom Public Health. Pharmaceutical Secondary Standards: A COA Built for Strong Lab Foundations. [Link]
Asian J. Chem. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]
MedCrave online. A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. [Link]
Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]
Pharmaoffer. CoA certified 2-(4-Bromophenyl)-2-Methylpropanoic Acid API Manufacturers & Suppliers. [Link]
International Journal of Pharmaceutics. Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. [Link]
Personal Protective Equipment (PPE) & Handling Guide: Methyl 2-(4-bromophenyl)propanoate
Executive Summary & Chemical Identity Methyl 2-(4-bromophenyl)propanoate is a halogenated organic ester commonly used as a pharmaceutical intermediate.[1][2][3][4] Unlike highly volatile alpha-halo esters (which are pote...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
Methyl 2-(4-bromophenyl)propanoate is a halogenated organic ester commonly used as a pharmaceutical intermediate.[1][2][3][4] Unlike highly volatile alpha-halo esters (which are potent lachrymators), the bromine atom here is substituted on the phenyl ring.[1][4] This renders the compound less acutely corrosive but maintains significant risks regarding skin absorption, sensitization, and specific target organ toxicity (STOT-SE). [1]
This guide prioritizes the "Barrier-in-Depth" approach. We do not rely on a single layer of PPE; rather, we engineer a system where engineering controls (fume hoods) are the primary defense, and PPE serves as the critical fail-safe.[1]
Esters hydrolyze on skin; Brominated organics can be hepatotoxic.[4]
Hazard Analysis & PPE Selection Logic
Why we choose specific gear for this molecule.
Respiratory Protection (The Invisible Threat)
Causality: As an ester, this compound has a distinct odor threshold.[4] However, olfactory fatigue sets in quickly.[4] The H335 (Respiratory Irritation) designation implies that inhaling aerosols or vapors can damage mucous membranes.[4]
Primary Control: All handling must occur inside a certified chemical fume hood.[4]
Secondary Control (Spill/Outside Hood): A half-face respirator with Organic Vapor (OV) cartridges (Black band) and a P95 pre-filter (for particulates/aerosols).[1][4]
Ocular Protection (The Splash Vector)
Causality: Methyl esters are solvents.[4] If they contact the eye, they solvate the lipid bilayer of the cornea, leading to immediate pain and potential clouding.[4]
Standard Protocol: Chemical Splash Goggles (ANSI Z87.1 D3 rating).[4]
Contraindication: Do NOT rely on standard safety glasses.[4] Fluid dynamics dictate that liquids can bypass the side shields of glasses via capillary action or direct splash.[4]
Dermal Protection (The Permeation Risk)
Causality: Nitrile rubber is generally resistant to many chemicals, but organic esters can degrade nitrile, causing it to swell and reducing breakthrough time significantly.[4]
Use an antistatic gun on the weighing boat before adding the chemical.[4]
Sash Management: Lower the sash to the lowest comfortable working height (approx. 12-14 inches) to maximize face velocity and protect the breathing zone.[4]
Synthesis & Liquid Handling[1][4]
The Problem: Syringe transfer often leads to micro-droplets (aerosols) that are invisible to the naked eye.[4]
The Fix:
Luer-Lock Only: Never use slip-tip syringes; pressure can pop the needle off, spraying the ester.[1][4]
Technique: Wrap a Kimwipe around the needle/septum interface during withdrawal to catch micro-spray.[4]
Decontamination & Doffing[1]
Self-Validating Step: Before removing gloves, wash the gloved hands with soap and water.[1][4] This removes surface residue, preventing contamination of your wrists when you peel the gloves off.[4]
Scenario: You have spilled 50mL of Methyl 2-(4-bromophenyl)propanoate inside the hood.
Diagram 2: Spill Response Workflow
Caption: Immediate response protocol for laboratory spills, prioritizing containment and proper waste tagging.
Disposal Instructions
Waste Stream: Do NOT mix with general organic waste if your facility separates halogenated solvents.[4] The bromine atom requires high-temperature incineration to prevent the formation of toxic byproducts.[1][4]
Tagging: Clearly label as "Halogenated Organic Waste - Contains Bromine."
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for Methyl 2-(4-bromophenyl)propanoate. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1][4]
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[4] Retrieved from [Link][1][4]